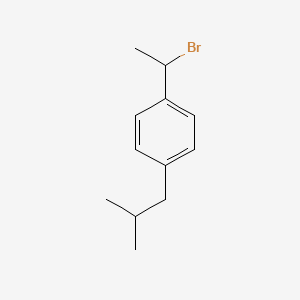

1-(1-bromoethyl)-4-(2-methylpropyl)benzene

Description

Strategic Significance within Halogenated Hydrocarbons Research

Halogenated hydrocarbons are a class of compounds with diverse applications, serving as refrigerants, solvents, insecticides, and herbicides. nc.govjrank.org In the realm of organic chemistry, the carbon-halogen bond is a key functional group that allows for a variety of chemical transformations. vaia.com The reactivity of the halogen atom depends on its nature and its position within the molecule. vaia.com

The strategic importance of 1-(1-bromoethyl)-4-(2-methylpropyl)benzene lies in its utility as a building block in multi-step syntheses. Specifically, it is recognized as a key intermediate in some synthetic pathways for ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). central.eduresearchgate.netmedicilon.com The synthesis of ibuprofen often involves the creation of a propionic acid moiety on an isobutylbenzene (B155976) backbone, and this compound represents a crucial precursor in achieving this transformation. central.edusciencesnail.com

The presence of the bromine atom makes the benzylic carbon electrophilic, facilitating reactions with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is central to its role in constructing the ibuprofen framework. For instance, it can be converted to a Grignard reagent, which is then carboxylated to produce the final product. researchgate.net

Historical Trajectories and Evolution of Research on Benzene-Substituted Alkyl Halides

Research into benzene-substituted alkyl halides, also known as haloarenes or benzylic halides, has a long and rich history intertwined with the development of fundamental concepts in organic chemistry. Early investigations focused on understanding the reactivity of these compounds, particularly in electrophilic aromatic substitution and nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org

The influence of substituents on the benzene (B151609) ring on the rate and orientation of electrophilic aromatic substitution has been a cornerstone of physical organic chemistry. libretexts.orgresearchgate.net Alkyl groups, such as the isobutyl group in the target molecule, are known to be activating and ortho-, para-directing for further substitution on the aromatic ring. libretexts.orgmsu.edu Conversely, the halogen on the alkyl side chain does not directly participate in aromatic substitution but governs the reactivity of the side chain itself.

The development of synthetic methodologies, such as the Friedel-Crafts reaction, was pivotal for the preparation of alkylated benzene derivatives, which could then be further functionalized. sciencesnail.commsu.edu The synthesis of isobutylbenzene, a precursor to this compound, can be achieved through a Friedel-Crafts acylation of benzene followed by reduction. sciencesnail.com

Over time, research has shifted towards the application of these fundamental principles in the synthesis of complex target molecules, including pharmaceuticals. The evolution of the synthesis of ibuprofen from the Boots process to the more environmentally friendly BHC process highlights the ongoing quest for more efficient and sustainable chemical transformations, often involving benzene-substituted alkyl halides as key intermediates. medicilon.comsciencesnail.com

Scope and Research Imperatives for this compound

The primary research imperative for this compound is its application in the synthesis of pharmaceutically active compounds, most notably ibuprofen. central.eduresearchgate.net Research in this area focuses on optimizing the synthetic route to maximize yield, reduce byproducts, and employ greener reaction conditions.

Future research on this compound could explore several avenues:

Development of Novel Catalytic Systems: Investigating new catalysts for the synthesis of this compound and its subsequent reactions could lead to more efficient and selective transformations.

Exploration of New Synthetic Applications: While its role in ibuprofen synthesis is well-established, this versatile intermediate could potentially be used to synthesize other novel compounds with interesting biological activities.

Mechanistic Studies: Detailed mechanistic studies of the reactions involving this compound can provide deeper insights into its reactivity and help in the rational design of new synthetic strategies.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | C13H19Br | 255.19 |

| 1-Bromo-4-isobutylbenzene | 1-bromo-4-(2-methylpropyl)benzene | C10H13Br | 213.11 nih.gov |

| (1-Bromoethyl)benzene | (1-Bromoethyl)benzene | C8H9Br | 185.06 sigmaaldrich.com |

| Ibuprofen | 2-(4-isobutylphenyl)propanoic acid | C13H18O2 | 206.28 medicilon.com |

Table 2: Key Reactions Involving this compound and its Precursors

| Reaction Type | Reactants | Reagents/Conditions | Product | Significance |

| Friedel-Crafts Acylation | Isobutylbenzene, Acetyl chloride | AlCl3 | 4'-Isobutylacetophenone (B122872) | Key step in the Boots synthesis of ibuprofen. sciencesnail.com |

| Reduction | 4'-Isobutylacetophenone | Sodium borohydride (B1222165) | 1-(4-isobutylphenyl)ethanol (B131453) | Precursor to the target bromo-compound. researchgate.net |

| Halogenation | 1-(4-isobutylphenyl)ethanol | HCl | 1-(1-chloroethyl)-4-isobutylbenzene | A similar halide intermediate. central.eduresearchgate.net |

| Grignard Reaction | 1-(1-chloroethyl)-4-isobutylbenzene | Mg, dry THF | Grignard reagent | Formation of a nucleophilic carbon for carboxylation. researchgate.net |

| Carboxylation | Grignard reagent | CO2, then H+ | Ibuprofen | Final step in one of the synthetic routes to ibuprofen. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-bromoethyl)-4-(2-methylpropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Br/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSROYYJBJDRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901266101 | |

| Record name | 1-(1-Bromoethyl)-4-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59771-01-6 | |

| Record name | 1-(1-Bromoethyl)-4-(2-methylpropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59771-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Bromoethyl)-4-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 1 1 Bromoethyl 4 2 Methylpropyl Benzene and Its Precursors

Direct Bromination Approaches for Alkyl Benzene (B151609) Derivatives

Direct bromination methods focus on introducing a bromine atom onto the ethyl side-chain of 4-ethyl-isobutylbenzene. The success of this approach hinges on achieving regioselectivity, specifically targeting the benzylic position, which is the carbon atom directly attached to the aromatic ring.

Side-chain halogenation of alkylbenzenes is effectively achieved through free radical mechanisms. orgoreview.com This method is preferred for targeting the benzylic position due to the inherent weakness of the benzylic carbon-hydrogen (C-H) bond. orgoreview.com Homolytic cleavage of this bond results in a resonance-stabilized benzylic radical, making this position highly susceptible to radical abstraction. orgoreview.comyoutube.com

The most common reagent for this purpose is N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator such as light (hν) or peroxide. orgoreview.compw.live The reaction, known as the Wohl-Ziegler bromination, proceeds via a radical chain mechanism. orgoreview.com NBS serves as a source for a low, constant concentration of molecular bromine (Br₂), which minimizes side reactions like electrophilic addition to the aromatic ring. libretexts.orgyoutube.com The mechanism involves three key stages: initiation, propagation, and termination. ucalgary.ca

Initiation: Light or heat initiates the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂, generating bromine radicals. ucalgary.ca

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the alkylbenzene to form the highly stable benzylic radical and hydrogen bromide (HBr). orgoreview.comyoutube.com This benzylic radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the desired 1-(1-bromoethyl)-4-(2-methylpropyl)benzene and another bromine radical, which continues the chain reaction. youtube.comlibretexts.org

Termination: The reaction concludes when various radical species combine. ucalgary.ca

The selectivity for the benzylic position is high because the tertiary benzylic radical is more stable than primary, secondary, or other potential radical intermediates. pw.liveyoutube.com

Table 1: Conditions for Radical Bromination of Alkylbenzenes

| Reagent | Initiator | Solvent | Key Feature |

| N-Bromosuccinimide (NBS) | Light (hν) or Peroxide (ROOR) | Carbon tetrachloride (CCl₄), Cyclohexane | Provides a low concentration of Br₂, selective for the benzylic position. pw.livelibretexts.orggoogle.com |

| Bromine (Br₂) | Light (hν) or Heat | Non-polar solvents | Can also be used, but control of Br₂ concentration is crucial to avoid ring substitution. orgoreview.com |

A clear distinction must be made between radical and electrophilic bromination conditions when applied to alkylbenzenes. While radical reactions functionalize the alkyl side-chain, electrophilic aromatic substitution targets the benzene ring itself. orgoreview.com

Standard electrophilic bromination conditions, which involve reacting the substrate with molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), result in the substitution of hydrogen atoms on the aromatic ring. orgoreview.comresearchgate.net These conditions generate a powerful electrophile (Br⁺ or a Br₂-Lewis acid complex) that is attacked by the electron-rich π-system of the benzene ring. The alkyl group on the benzene ring acts as an activating group and directs the substitution to the ortho and para positions.

Therefore, electrophilic bromination is not a viable method for the synthesis of this compound from 4-ethyl-isobutylbenzene, as it would lead to bromination of the aromatic ring rather than the desired side-chain functionalization. The choice between radical and electrophilic conditions is critical for directing the halogenation to the desired position on an alkylbenzene substrate. orgoreview.com

Conversion Strategies from Hydroxyl Precursors of this compound

An alternative and often more controlled route to this compound involves the conversion of its corresponding alcohol, 1-(4-isobutylphenyl)ethanol (B131453). chemicalbook.comnih.gov This secondary alcohol serves as a key intermediate, which can be synthesized via the reduction of 4'-isobutylacetophenone (B122872). google.comgoogle.com This reduction can be achieved using various reagents, including sodium borohydride (B1222165) or through catalytic hydrogenation. chemicalbook.comgoogle.com

Once the precursor alcohol is obtained, the hydroxyl group (-OH) can be substituted with a bromine atom using several standard methods. The hydroxyl group is a poor leaving group, so it must first be converted into a better one.

Phosphorus tribromide (PBr₃) is a widely used reagent for converting primary and secondary alcohols into the corresponding alkyl bromides. masterorganicchemistry.com The reaction is generally reliable and avoids the carbocation rearrangements that can occur when using hydrohalic acids with certain substrates. masterorganicchemistry.com

The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. masterorganicchemistry.comyoutube.com This forms a protonated phosphite (B83602) ester intermediate, which is an excellent leaving group. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group in a backside attack (Sₙ2 mechanism). masterorganicchemistry.comyoutube.com This results in the formation of the alkyl bromide with an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

For the synthesis of this compound, reacting 1-(4-isobutylphenyl)ethanol with PBr₃ provides a direct conversion to the target compound.

Table 2: Comparison of Alcohol to Alkyl Bromide Conversion Methods

| Reagent | Mechanism Type (for secondary alcohol) | Stereochemistry | Key Advantages |

| Phosphorus Tribromide (PBr₃) | Sₙ2 | Inversion | Mild conditions, avoids rearrangements. masterorganicchemistry.com |

| Hydrogen Bromide (HBr) | Sₙ1 | Racemization | Uses simple reagents, effective for benzylic alcohols. chemistrysteps.com |

Treating 1-(4-isobutylphenyl)ethanol with hydrogen bromide (HBr) in an acidic medium is another effective method for producing this compound. In this reaction, the first step is the protonation of the alcohol's hydroxyl group by the acid, which converts it into a good leaving group (H₂O). chemistrysteps.comyoutube.com

Given that 1-(4-isobutylphenyl)ethanol is a secondary benzylic alcohol, the subsequent substitution is likely to proceed via an Sₙ1 mechanism. After the departure of the water molecule, a relatively stable secondary benzylic carbocation is formed. This carbocation is stabilized by resonance with the adjacent benzene ring. The bromide ion (Br⁻), a good nucleophile, then attacks the planar carbocation. chemistrysteps.com This attack can occur from either face, which typically leads to a racemic or nearly racemic mixture of the (R) and (S) enantiomers of the final product.

Stereoselective Synthesis of this compound Enantiomers

The carbon atom bearing the bromine in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers: (R)-1-(1-bromoethyl)-4-(2-methylpropyl)benzene and (S)-1-(1-bromoethyl)-4-(2-methylpropyl)benzene. The synthesis of a single enantiomer is of significant interest, particularly for applications in pharmaceuticals and materials science.

The most common strategy for obtaining an enantiomerically pure product is to start with an enantiomerically pure precursor. In this case, the key is the stereoselective synthesis of the alcohol precursor, 1-(4-isobutylphenyl)ethanol. This can be accomplished through methods such as the asymmetric hydrogenation of 4'-isobutylacetophenone using chiral catalysts. For example, iridium or rhodium complexes with chiral ligands have been used for such transformations, yielding the (R) or (S) alcohol with high enantiomeric excess.

Once the enantiomerically pure (R)- or (S)-1-(4-isobutylphenyl)ethanol is obtained, it can be converted to the corresponding bromo-derivative. The choice of brominating agent is crucial for controlling the stereochemical outcome.

Using PBr₃ will proceed via an Sₙ2 mechanism, causing an inversion of configuration. For example, (R)-1-(4-isobutylphenyl)ethanol will yield (S)-1-(1-bromoethyl)-4-(2-methylpropyl)benzene. masterorganicchemistry.com

Using HBr would likely proceed through a planar Sₙ1 carbocation intermediate, leading to racemization and a loss of the stereochemical purity established in the precursor alcohol. chemistrysteps.com

Therefore, for a stereospecific synthesis, the reaction of an enantiopure alcohol with PBr₃ is the preferred method.

Chiral Auxiliaries in Synthetic Pathways

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is a powerful tool for the synthesis of enantiomerically pure compounds. wikipedia.org

In the context of synthesizing this compound, a common precursor is 4-isobutylacetophenone. This ketone can be converted to a chiral enolate or a related derivative by attaching a chiral auxiliary. One widely used class of chiral auxiliaries is based on pseudoephedrine and its analogue, pseudoephenamine. wikipedia.orgnih.gov These auxiliaries react with carboxylic acids or their derivatives to form amides. wikipedia.org For the synthesis of the target compound, a related strategy would involve the asymmetric reduction of a precursor ketone or the asymmetric alkylation of a derivative.

For instance, a synthetic route could involve the following conceptual steps:

Preparation of a Chiral Enolate Precursor: The synthesis would begin with a carboxylic acid derivative containing the 4-isobutylphenyl group. This acid would be coupled with a chiral auxiliary, such as (1S,2S)-pseudoephenamine, to form a chiral amide. nih.gov

Diastereoselective Alkylation: The α-proton of the carbonyl group in the chiral amide can be deprotonated using a strong, non-nucleophilic base to form a chiral enolate. Subsequent reaction with an electrophile, in this case, a methylating agent, would proceed with high diastereoselectivity, controlled by the steric influence of the chiral auxiliary. wikipedia.org

Removal of the Auxiliary: The newly introduced chiral center is now in place. The chiral auxiliary is then cleaved from the molecule, for example, by hydrolysis, to yield an enantiomerically enriched carboxylic acid.

Conversion to the Final Product: The resulting chiral carboxylic acid would then undergo further transformations, such as reduction and subsequent bromination, to yield the target this compound.

The effectiveness of different chiral auxiliaries can be compared based on the diastereomeric excess (d.e.) they induce in the key stereodetermining step.

| Chiral Auxiliary | Typical Substrate Type | Reported Diastereoselectivity | Reference |

| Pseudoephedrine | Carboxylic Acid Amides | High (often >95% d.e.) | wikipedia.org |

| Pseudoephenamine | Carboxylic Acid Amides | High, sometimes superior to pseudoephedrine, especially for quaternary centers | nih.govharvard.edu |

| Oxazolidinones (Evans) | Imides | Excellent (often >99% d.e.) | wikipedia.org |

| Camphorsultam (Oppolzer) | Sultams | Excellent (often >99% d.e.) | wikipedia.org |

Asymmetric Catalysis in Bromination Reactions

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, the key step would be the asymmetric bromination of a suitable precursor, such as 4-isobutylstyrene.

Organocatalysis has emerged as a powerful tool for asymmetric transformations, including the α-bromination of aldehydes and ketones. nih.govnih.govrsc.orgrsc.orgresearchgate.net Chiral amines, for instance, can activate carbonyl compounds towards electrophilic attack. While the direct asymmetric bromination of a styrene (B11656) derivative is a distinct reaction class, the principles of organocatalysis can be extended.

A plausible catalytic cycle for the asymmetric bromination of an alkene precursor could involve:

Activation of the Brominating Agent: A chiral catalyst, such as a derivative of a cinchona alkaloid, could activate a bromine source like N-bromosuccinimide (NBS). nih.govnih.gov

Enantioselective Attack: The alkene precursor, 4-isobutylstyrene, would then attack the activated bromine species in a stereocontrolled manner, leading to the formation of a chiral bromonium ion intermediate.

Nucleophilic Opening: Subsequent attack by a nucleophile (e.g., a bromide ion) would yield the desired product with a specific stereochemistry.

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity (e.e.).

| Catalyst Type | Precursor Type | Potential Bromine Source | Key Features |

| Chiral Phosphoric Acids | Alkenes | N-Bromosuccinimide (NBS) | Can act as Brønsted acids to activate substrates. |

| Chiral Amines (e.g., diphenylpyrrolidine) | Aldehydes/Ketones | N-Bromosuccinimide (NBS) | Forms chiral enamines or iminium ions as key intermediates. nih.govrsc.org |

| Cinchona Alkaloids | Alkenes | N-Bromobenzamide | Effective for asymmetric bromohydroxylation. nih.gov |

| Chiral Halonium Salts | Various | Integrated into catalyst | Can facilitate halogen bonding for stereocontrol. beilstein-journals.org |

Green Chemistry Approaches to the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acgpubs.org For the synthesis of this compound, this translates to developing methodologies that are more environmentally benign, for example, by avoiding harmful solvents and developing recyclable catalysts.

Solvent-Free Synthetic Methodologies

The elimination of volatile organic solvents is a key goal in green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. acgpubs.org Research has focused on performing reactions under solvent-free conditions, which can also lead to improved reaction rates and easier product purification. acgpubs.orgresearchgate.net

For the synthesis of this compound, a solvent-free approach could be applied to the hydrobromination of 4-isobutylstyrene. The direct addition of hydrogen bromide gas to the neat alkene is a highly atom-economical method. researchgate.net

Example of a Solvent-Free Protocol: A study on the solvent-free hydrobromination of styrene demonstrated the feasibility of this approach. researchgate.net Gaseous hydrogen bromide, generated ex situ, can be bubbled directly through the liquid alkene. The reaction can be initiated by a radical initiator or proceed via an ionic mechanism, depending on the conditions.

| Reaction Step | Green Advantage | Potential Challenges |

| Solvent-free hydrobromination | Reduces solvent waste, increases reaction concentration. researchgate.net | Handling of gaseous HBr, potential for side reactions. |

| Use of solid-supported reagents | Simplifies purification, allows for reagent recycling. | Lower reaction rates, potential for catalyst leaching. |

| Microwave-assisted synthesis | Reduces reaction times, often improves yields. acgpubs.org | Specialized equipment required, potential for localized overheating. |

Catalyst Development for Sustainable Production

The development of sustainable catalysts focuses on using earth-abundant metals, organocatalysts, or biocatalysts that are non-toxic, efficient, and recyclable. researchgate.net

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable green chemistry technique that facilitates the reaction between reactants in different immiscible phases, often an aqueous and an organic phase. wikipedia.orgslideshare.netijirset.com This can eliminate the need for expensive and harmful anhydrous organic solvents. ijirset.com In the synthesis of bromoalkanes, PTC can be used for nucleophilic substitution reactions. For instance, the conversion of a chiral alcohol precursor of this compound to the final bromide could potentially be achieved using a bromide salt in an aqueous phase and the organic substrate in the presence of a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. wikipedia.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.govmagtech.com.cn They operate under mild conditions of temperature and pH in aqueous media. For the synthesis of chiral molecules like this compound, biocatalysis presents several opportunities. For example, a prochiral ketone precursor could be asymmetrically reduced to a chiral alcohol using a ketoreductase enzyme. magtech.com.cn Alternatively, a haloperoxidase enzyme could potentially be used for the selective bromination of a suitable precursor. osti.gov

| Catalyst Type | Key Advantages | Example Application | Reference |

| Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Avoids hazardous solvents, uses inexpensive inorganic reagents. ijirset.comacsgcipr.org | Nucleophilic substitution to introduce the bromide. | wikipedia.orgslideshare.net |

| Organocatalysts | Metal-free, often low toxicity, readily available. | Asymmetric bromination of alkenes or carbonyl compounds. | nih.govnih.gov |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, biodegradable. nih.gov | Asymmetric reduction of ketones to chiral alcohols. | magtech.com.cn |

Chemical Reactivity and Mechanistic Investigations of 1 1 Bromoethyl 4 2 Methylpropyl Benzene

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) of Benzylic Bromides

Benzylic halides, such as 1-(1-bromoethyl)-4-(2-methylpropyl)benzene, readily undergo nucleophilic substitution reactions through both SN1 and SN2 pathways. The specific pathway is determined by the reaction conditions. The stability of the benzylic carbocation, which is formed as an intermediate in the SN1 pathway, is a key factor in these reactions. This stability arises from the resonance delocalization of the positive charge over the adjacent benzene (B151609) ring. quora.comucalgary.ca

The structure of the benzylic halide also plays a role. Primary benzylic halides tend to react via an SN2 mechanism, while secondary and tertiary benzylic halides favor the SN1 pathway due to the increased stability of the corresponding carbocations. ucalgary.ca

Reactivity with Oxygen Nucleophiles

Benzylic bromides react with oxygen-containing nucleophiles, such as water and alcohols, to form benzyl (B1604629) alcohols and benzyl ethers, respectively. For instance, the reaction of benzyl bromide with methanol (B129727) yields benzyl methyl ether. vaia.comyoutube.com This reaction can proceed through an SN1 mechanism, especially with weak nucleophiles, due to the formation of a resonance-stabilized benzyl carbocation. vaia.comyoutube.com The presence of electron-donating groups on the benzene ring can enhance the reactivity by further stabilizing the carbocation intermediate. vaia.comyoutube.com

Reactivity with Nitrogen Nucleophiles

Nitrogen-containing nucleophiles, such as amines, also react with benzylic bromides. The reaction of benzyl bromide with N-substituted anilines in methanol has been studied, indicating that the reactivity of the nucleophile increases with its basicity. scispace.com These reactions typically follow an SN2 mechanism, where the nucleophile directly attacks the benzylic carbon. researchgate.net The rate of reaction is influenced by the electronic properties of both the nucleophile and the substituent groups on the benzene ring of the benzylic bromide. scispace.comresearchgate.net For example, electron-donating groups on the benzylamine (B48309) increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net

Reactivity with Carbon Nucleophiles (e.g., Grignard Reagents, Organolithium Compounds, Enolates)

Carbon nucleophiles, including Grignard reagents, organolithium compounds, and enolates, are potent reactants in forming new carbon-carbon bonds with benzylic bromides. Organometallic reagents like Grignard and organolithium compounds are strong bases and powerful nucleophiles that readily attack the electrophilic carbon of the benzylic bromide. libretexts.org These reactions are valuable in organic synthesis for creating more complex carbon skeletons.

Enolates, which are the conjugate bases of carbonyl compounds, also serve as effective carbon nucleophiles in reactions with benzylic bromides. For example, the reaction with diethyl malonate anion is accelerated by the free radical character of benzyl bromide, suggesting a charge-transfer, biradical transition state for the SN2 reaction. rsc.org

Stereochemical Outcomes of Substitution Reactions

The stereochemistry of nucleophilic substitution reactions at a chiral benzylic center depends on the reaction mechanism. An SN1 reaction, which proceeds through a planar carbocation intermediate, typically leads to racemization, producing a mixture of enantiomers. libretexts.orgpearson.com This is because the nucleophile can attack the carbocation from either side with roughly equal probability. libretexts.org In some cases, partial racemization may be observed due to steric or electronic effects. pearson.com

Conversely, an SN2 reaction involves a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the chiral center. pearson.comncert.nic.in This leads to the formation of a single enantiomer.

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, benzylic halides can also undergo elimination reactions to form alkenes. ucalgary.ca These reactions can proceed through either an E1 or E2 mechanism, often in competition with substitution reactions. ksu.edu.sa

Formation of Olefinic Products

The formation of olefinic products, or alkenes, from benzylic bromides occurs through the removal of a hydrogen atom from a carbon adjacent to the benzylic carbon and the bromine atom. Base-catalyzed dehydrohalogenation of benzylic halides typically proceeds via an E2 pathway to yield conjugated alkenes. ucalgary.ca The stability of the resulting conjugated system, where the double bond is in conjugation with the benzene ring, often favors the formation of the olefinic product. ucalgary.ca For instance, treatment of a fluorinated benzyl bromide with a base can lead to the formation of an elimination product. nih.gov The choice of base and reaction conditions can influence the competition between elimination and substitution pathways. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Elimination

Elimination reactions of this compound, which involve the removal of a hydrogen atom and the bromine atom from adjacent carbons to form an alkene, can proceed through either an E1 (unimolecular) or E2 (bimolecular) mechanism. The choice of reaction conditions, particularly the strength of the base, plays a crucial role in determining the predominant pathway and, consequently, the product distribution.

The structure of this compound features a secondary benzylic bromide. The carbon atom bonded to the bromine is the alpha (α)-carbon, and the adjacent carbon atoms are the beta (β)-carbons. In this specific molecule, there is one type of β-hydrogen, located on the methyl group of the bromoethyl moiety.

Regioselectivity:

In the context of this compound, since there is only one type of β-hydrogen, the elimination reaction will lead to a single constitutional isomer, 4-isobutylstyrene. Therefore, regioselectivity is not a significant consideration for this particular substrate. However, in cases where multiple, distinct groups of β-hydrogens exist, Zaitsev's rule generally predicts the formation of the more substituted (and thus more stable) alkene as the major product, especially under E1 conditions or when using a non-bulky base in an E2 reaction. libretexts.org Conversely, the use of a bulky base, such as potassium tert-butoxide, in an E2 reaction would favor the formation of the Hofmann product, the less substituted alkene. wizeprep.com

Stereoselectivity:

Stereoselectivity becomes relevant when the resulting alkene can exist as stereoisomers (E/Z or cis/trans). In the case of the elimination of this compound, the product is 4-isobutylstyrene, which does not have stereoisomers. However, for substrates where stereoisomeric alkenes are possible, the E2 reaction is stereospecific, requiring an anti-periplanar arrangement of the departing hydrogen and leaving group. khanacademy.org This geometric constraint dictates which stereoisomer is formed. khanacademy.org E1 reactions, which proceed through a planar carbocation intermediate, are generally stereoselective, favoring the formation of the more stable trans (E) isomer over the cis (Z) isomer due to reduced steric hindrance. youtube.comchemistrysteps.com

| Factor | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Substrate | Favored by tertiary > secondary substrates that can form stable carbocations. | Favored by tertiary > secondary > primary substrates. |

| Base | Weak base is sufficient (e.g., H₂O, ROH). | Requires a strong base (e.g., RO⁻, OH⁻). |

| Regioselectivity | Zaitsev's rule is generally followed, favoring the more substituted alkene. chemistrysteps.com | Zaitsev's rule is followed with non-bulky bases; Hofmann's rule with bulky bases. wizeprep.com |

| Stereoselectivity | Favors the more stable (E)-alkene. youtube.com | Stereospecific, requires anti-periplanar geometry. khanacademy.org |

Metal-Mediated Coupling Reactions (e.g., Cross-Coupling)

The carbon-bromine bond in this compound is a versatile functional group for the formation of new carbon-carbon bonds through various metal-mediated cross-coupling reactions. thieme-connect.de These reactions are fundamental in modern organic synthesis, allowing for the construction of complex molecular architectures. mdpi-res.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. yonedalabs.comlibretexts.org Direct Suzuki-Miyaura coupling of this compound is challenging due to the sp³-hybridized carbon of the C-Br bond. However, this compound can be a precursor to a suitable coupling partner.

One approach involves the conversion of this compound into its corresponding Grignard reagent, followed by reaction with a trialkyl borate (B1201080) to yield a boronic ester. This boronic ester can then participate in a Suzuki-Miyaura coupling with various aryl or vinyl halides. Alternatively, the aromatic ring of this compound could be further halogenated (e.g., brominated) to introduce a reactive site for Suzuki-Miyaura coupling. The reaction has been successfully applied to ortho-bromoanilines, demonstrating its utility with bromo-substituted aromatics. nih.govrsc.org The development of new palladium catalysts and ligands continues to expand the scope of this reaction. nih.gov

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. researchgate.netnobelprize.org Similar to the Suzuki-Miyaura coupling, direct Negishi coupling at the benzylic bromide of this compound can be difficult. However, the compound can be converted into an organozinc reagent, which can then be coupled with a variety of electrophiles.

Stille Coupling: The Stille coupling utilizes a palladium catalyst to couple an organotin compound with an organohalide. researchgate.net The formation of an organostannane from this compound would allow its participation in Stille couplings. Both Negishi and Stille couplings follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. mdpi-res.com The substrate for a Heck reaction is typically an aryl or vinyl halide. Therefore, direct participation of the benzylic bromide of this compound in a Heck reaction is not typical.

Sonogashira Reaction: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, often with a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org As with the Heck reaction, the Sonogashira reaction generally requires an sp²-hybridized carbon-halogen bond. Consequently, this compound would not be a direct substrate for this transformation. However, if the aromatic ring were halogenated, the resulting aryl halide could readily undergo Sonogashira coupling.

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Applicability to this compound |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) yonedalabs.com | Organohalide | Palladium | Indirectly, by conversion to a boronic acid/ester. |

| Negishi | Organozinc nobelprize.org | Organohalide | Palladium or Nickel | Indirectly, by conversion to an organozinc reagent. |

| Stille | Organotin | Organohalide | Palladium | Indirectly, by conversion to an organostannane. |

| Heck | Alkene | Unsaturated Halide mdpi-res.com | Palladium | Not directly applicable to the C(sp³)-Br bond. |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide libretexts.org | Palladium/Copper | Not directly applicable to the C(sp³)-Br bond. |

Rearrangement Reactions Involving the Bromoethyl Moiety

Rearrangement reactions can occur with this compound, particularly under conditions that favor the formation of a carbocation intermediate, such as in E1 or SN1 reactions. The initial ionization of the C-Br bond would generate a secondary benzylic carbocation. While this carbocation is stabilized by resonance with the adjacent benzene ring, it is still susceptible to rearrangement if a more stable carbocation can be formed.

In the specific case of the carbocation derived from this compound, a 1,2-hydride shift from the adjacent methyl group is unlikely as it would lead to a primary carbocation, which is less stable. However, in substrates with different substitution patterns, carbocation rearrangements are a common phenomenon that can lead to a mixture of products. chemistrysteps.com For instance, if a neighboring carbon atom were more substituted, a hydride or alkyl shift could occur to generate a more stable tertiary carbocation.

Radical Reactions and Homolytic Cleavage of the C-Br Bond

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, a process where the two electrons in the bond are distributed equally between the two fragments, leading to the formation of radicals. libretexts.orgchemistrysteps.com This cleavage can be initiated by heat or ultraviolet (UV) light. libretexts.org

The C-Br bond is relatively weak, making its homolytic cleavage a feasible process. youtube.com The cleavage of the C-Br bond in this compound would generate a bromine radical and a secondary benzylic radical. This benzylic radical is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This stability favors the formation of the radical at this position.

Once formed, this benzylic radical can participate in a variety of radical chain reactions. libretexts.org For example, it can abstract a hydrogen atom from a suitable donor, or it can add to a double bond in a radical polymerization process. libretexts.org The high reactivity of free radicals makes them powerful intermediates in chemical synthesis. libretexts.org

Mechanistic Studies on the Reactivity of this compound

Mechanistic investigations into the reactivity of this compound, a secondary benzylic bromide, are fundamental to predicting its behavior in various chemical environments. Such studies often focus on nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The reaction can proceed through different mechanisms, primarily the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. The structure of this compound, with a secondary carbon attached to the benzene ring and the leaving group, allows for the possibility of either mechanism, often in competition.

The p-isobutyl substituent, being a weak electron-donating group, plays a significant role in stabilizing the potential carbocation intermediate that would form in an Sₙ1 pathway. This stabilization occurs through hyperconjugation and inductive effects, making the Sₙ1 route a plausible mechanism, particularly in polar, ionizing solvents.

Kinetic Isotope Effects in Reaction Pathways

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. libretexts.org For this compound, isotopic substitution at key positions can help elucidate the rate-determining step of its reactions.

A common application is the deuterium (B1214612) KIE, where a hydrogen atom is replaced by deuterium (D). In the context of the solvolysis of this compound, a secondary α-deuterium kinetic isotope effect (kH/kD) would be particularly informative. If the reaction proceeds via an Sₙ1 mechanism, the rate-determining step is the formation of the benzylic carbocation. The hybridization of the α-carbon changes from sp³ in the reactant to sp² in the carbocation intermediate. This change leads to a normal secondary α-deuterium KIE, typically in the range of 1.1 to 1.2. princeton.edu This effect arises from the lowering of the C-H bending vibrational frequency in the transition state leading to the carbocation compared to the reactant.

Conversely, in an Sₙ2 reaction, the nucleophile attacks the α-carbon at the same time as the leaving group departs. The α-carbon remains sp³ hybridized in the transition state, although with elongated bonds. This typically results in a kH/kD value close to unity (0.95-1.05).

Hypothetical Kinetic Isotope Effect Data for the Solvolysis of this compound in 80% Ethanol:

| Isotopic Labeling | Reaction Pathway | Expected kH/kD |

| α-deuteration | Sₙ1 | ~1.15 |

| α-deuteration | Sₙ2 | ~1.02 |

| β-deuteration (ethyl group) | Sₙ1 | ~1.10 |

| β-deuteration (ethyl group) | Sₙ2 | ~1.05 |

This table presents hypothetical data based on typical values observed for related secondary benzylic systems.

Furthermore, heavy-atom KIEs, such as using isotopes of bromine (⁷⁹Br/⁸¹Br), can provide additional mechanistic details, although these effects are much smaller. libretexts.orgnih.gov

Hammett Analysis and Substituent Effects on Reactivity

Hammett analysis is a valuable tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, reflects the electronic properties of the substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these substituent effects. libretexts.org

For the solvolysis of benzylic halides, which often proceed through a carbocation-like transition state, the reaction is highly sensitive to the electronic nature of the para-substituent. Electron-donating groups stabilize the developing positive charge at the benzylic carbon, thus accelerating the reaction, while electron-withdrawing groups have the opposite effect. This leads to a large, negative ρ value, characteristic of an Sₙ1 mechanism. viu.capsgcas.ac.in

In the case of this compound, the 4-(2-methylpropyl) group (isobutyl group) is a weak electron-donating group. Its effect on the reaction rate can be compared to other para-substituted analogues.

Hypothetical Hammett Data for the Solvolysis of para-Substituted 1-Bromoethylbenzenes in Acetone-Water at 25°C:

| para-Substituent (R) | Substituent Constant (σp) | Relative Rate (k_rel) | log(k_rel) |

| -OCH₃ | -0.27 | 316 | 2.50 |

| -CH₃ | -0.17 | 31.6 | 1.50 |

| -CH₂CH(CH₃)₂ (isobutyl) | -0.16 | ~25 | ~1.40 |

| -H | 0.00 | 1 | 0.00 |

| -Cl | 0.23 | 0.13 | -0.89 |

| -NO₂ | 0.78 | 0.001 | -3.00 |

This table contains hypothetical data based on known substituent constants and expected trends for Sₙ1 reactions of benzylic systems. The value for the isobutyl group is estimated to be similar to other alkyl groups.

A plot of log(k_rel) versus σp would be expected to yield a straight line with a large negative slope (ρ value), likely in the range of -4 to -6, consistent with the development of significant positive charge at the benzylic position in the transition state of an Sₙ1 reaction. viu.ca

Advanced Spectroscopic and Chromatographic Methodologies for the Study of 1 1 Bromoethyl 4 2 Methylpropyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and conformational analysis of 1-(1-bromoethyl)-4-(2-methylpropyl)benzene. One-dimensional (1D) NMR provides initial insights, while two-dimensional (2D) techniques offer a more detailed picture of the molecular framework.

While specific NMR data for this compound is not extensively published in public-domain literature, the expected chemical shifts and coupling patterns can be inferred from the analysis of structurally similar compounds. For instance, in related brominated alkylbenzenes, the proton attached to the carbon bearing the bromine atom typically appears as a quartet in the 1H NMR spectrum, shifted downfield due to the electronegativity of the bromine. nist.govchemicalbook.com The aromatic protons usually exhibit a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene (B151609) ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, a combination of 2D NMR experiments is employed. rsc.orgcolumbia.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between the methine proton of the bromoethyl group and the adjacent methyl protons. It would also confirm the coupling between the methylene (B1212753) and methine protons of the isobutyl group, as well as the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduresearchgate.net It allows for the unambiguous assignment of each carbon atom that is attached to a proton. The HSQC spectrum would show a cross-peak connecting the methine proton of the bromoethyl group to its corresponding carbon, and similarly for all other C-H bonds in the molecule.

Interactive Data Table: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlation(s) | HSQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) |

| Aromatic Protons (ortho to bromoethyl) | Aromatic Protons (meta to bromoethyl) | Corresponding Aromatic Carbons | Quaternary aromatic carbons, Benzylic carbon |

| Aromatic Protons (meta to bromoethyl) | Aromatic Protons (ortho to bromoethyl) | Corresponding Aromatic Carbons | Quaternary aromatic carbons, Isobutyl methylene carbon |

| Benzylic CH | Methyl CH₃ | Benzylic Carbon | Aromatic carbons, Methyl carbon |

| Bromoethyl CH₃ | Benzylic CH | Bromoethyl Methyl Carbon | Benzylic carbon, Quaternary aromatic carbon |

| Isobutyl CH₂ | Isobutyl CH | Isobutyl Methylene Carbon | Aromatic carbons, Isobutyl methine and methyl carbons |

| Isobutyl CH | Isobutyl CH₂, Isobutyl CH₃ | Isobutyl Methine Carbon | Aromatic carbons, Isobutyl methylene and methyl carbons |

| Isobutyl CH₃ | Isobutyl CH | Isobutyl Methyl Carbons | Isobutyl methine and methylene carbons |

Stereochemical Assignment through NMR (e.g., NOESY, Chiral Shift Reagents)

The bromoethyl group in this compound contains a chiral center, leading to the existence of two enantiomers. NMR spectroscopy, in conjunction with specific techniques, can be used to determine the stereochemistry.

NOESY (Nuclear Overhauser Effect Spectroscopy): While NOESY is primarily used to determine spatial proximity of atoms and is crucial for conformational analysis, its application in direct stereochemical assignment of small molecules like this is limited without a rigid structure.

Chiral Shift Reagents (CSRs): A more effective method for determining enantiomeric purity and assigning absolute configuration involves the use of chiral lanthanide shift reagents. harvard.edu These reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the enantiomers of the substrate. This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification in the NMR spectrum. The substrate must possess a Lewis basic site, like the bromine atom in this case, to interact with the chiral shift reagent. harvard.edu

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound, providing confirmatory structural information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the chemical formula C₁₂H₁₇Br. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. upce.cz

Interactive Data Table: HRMS Data for this compound

| Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ (with ⁷⁹Br) | C₁₂H₁₇⁷⁹Br | 240.0514 |

| [M]⁺ (with ⁸¹Br) | C₁₂H₁₇⁸¹Br | 242.0493 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). rsc.org The analysis of the resulting fragment ions provides valuable information about the molecule's structure. upce.cznih.govchemrxiv.org

A primary fragmentation pathway for this compound would involve the loss of the bromine radical, leading to the formation of a stable benzylic carbocation. Another significant fragmentation would be the cleavage of the C-C bond of the isobutyl group.

Interactive Data Table: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Plausible Structure of Fragment |

| 240/242 | 161 | Br• | [4-(2-methylpropyl)phenylethyl] cation |

| 240/242 | 119 | C₄H₉• + Br• | [C₈H₈]⁺ (styrene-like fragment) |

| 161 | 119 | C₃H₆ | [C₉H₁₁]⁺ (cumene-like fragment) |

| 161 | 105 | C₄H₈ | [C₇H₇]⁺ (tropylium ion) |

Vibrational Spectroscopy Methodologies (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups. nih.govnist.govchemicalbook.comchemicalbook.com

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and isobutyl groups would appear just below 3000 cm⁻¹. The C-Br stretching vibration typically occurs in the fingerprint region, usually between 600 and 500 cm⁻¹. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. For a 1,4-disubstituted benzene, a strong band is expected in the 850-800 cm⁻¹ range. nist.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds. The aromatic ring vibrations, especially the ring breathing mode, would give rise to strong signals in the Raman spectrum. The C-C backbone vibrations of the alkyl substituents would also be observable.

Interactive Data Table: Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1620-1450 | IR, Raman |

| C-H Bending (Alkyl) | 1470-1350 | IR |

| C-H Out-of-Plane Bending (Aromatic) | 850-800 | IR |

| C-Br Stretch | 600-500 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing, which is invaluable for confirming the absolute configuration of chiral centers and understanding intermolecular interactions.

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. Compounds of this nature are often liquids or low-melting solids at room temperature, necessitating low-temperature crystallization techniques. Should a suitable crystal be obtained, the analysis would yield precise data on the molecule's solid-state conformation. The bromine atom is particularly useful in crystallographic studies; as a heavy atom, it scatters X-rays strongly, which can simplify the process of solving the phase problem during structure determination. However, it is also known that intense X-ray radiation can sometimes induce debromination, which must be monitored during data collection. nih.gov

While specific crystallographic data for this compound is not publicly available, the table below outlines the typical parameters that would be determined from such an analysis, based on studies of similar brominated aromatic compounds. nih.govyoutube.com

Table 1: Representative X-ray Crystallography Data Parameters (Note: The following data is representative for a small brominated organic molecule and not specific to this compound)

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₂H₁₇Br |

| Formula Weight | The mass of one mole of the compound. | 241.17 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The group of symmetry operations describing the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.8 Å, b = 5.2 Å, c = 22.6 Å α = 90°, β = 101.0°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 1025 ų |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.05 (5%) |

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatography is an essential tool for separating the components of a mixture, making it indispensable for assessing the purity of this compound and for separating its isomers. chromatographyonline.com

Gas Chromatography (GC) Methodologies

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. birchbiotech.com It is a primary method for determining chemical purity by separating the main compound from any volatile impurities, such as starting materials (e.g., 4-isobutylstyrene), by-products, or residual solvents. Purity is typically calculated based on the relative area percentages of the peaks in the resulting chromatogram, excluding the solvent peak. youtube.com

For this analysis, a capillary column is preferred due to its high resolution. A non-polar or medium-polarity stationary phase, such as one composed of 5% phenyl-substituted methylpolysiloxane, is generally effective for separating alkylbenzenes and their halogenated derivatives. A temperature-programmed oven is used to ensure efficient separation of compounds with different boiling points. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons.

Table 2: Typical Gas Chromatography (GC) Parameters for Purity Analysis (Note: These are general conditions suitable for analyzing bromoalkylbenzenes)

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | TR-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film | Separation of volatile organic compounds based on boiling point and polarity. semanticscholar.org |

| Carrier Gas | Helium or Hydrogen, flow rate ~1 mL/min | Transports the sample through the column. semanticscholar.org |

| Injection Mode | Split/Splitless (e.g., 50:1 split ratio) | Introduces a small, representative sample onto the column. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Separates compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies eluted compounds. |

| Detector Temperature | 300 °C (FID) | Prevents condensation of analytes in the detector. |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds that may not be sufficiently volatile or thermally stable for GC. It is particularly adept at separating positional isomers. rsc.org For this compound, HPLC could be used to separate it from isomers where the bromoethyl and isobutyl groups are at different positions on the benzene ring (e.g., 1-(1-bromoethyl)-2-(2-methylpropyl)benzene).

Reversed-phase HPLC is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase (like a mixture of acetonitrile (B52724) and water). Separation is based on the differential partitioning of the analytes between the two phases, driven primarily by hydrophobicity. tubitak.gov.trnih.gov Alternatively, normal-phase HPLC on a polar stationary phase (e.g., silica (B1680970) or cyano-propyl) with a non-polar mobile phase (e.g., hexane (B92381) and isopropanol) can offer different selectivity for isomer separation.

Table 3: Exemplary HPLC Conditions for Isomer Separation (Note: Based on general methods for separating alkylbenzene isomers)

| Parameter | Reversed-Phase Method | Normal-Phase Method |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particles) | Silica or Cyano (CN) (e.g., 250 x 4.6 mm, 5 µm particles) |

| Mobile Phase | Acetonitrile : Water (e.g., 75:25 v/v) | n-Hexane : Isopropanol (e.g., 98:2 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ambient or controlled (e.g., 30 °C) |

| Detection | UV Detector at ~220 nm or ~254 nm rsc.org | UV Detector at ~220 nm or ~254 nm |

Chiral Chromatography for Enantiomeric Separation and Purity

Since this compound possesses a chiral center at the carbon atom bonded to the bromine, it exists as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess) is critical, and this cannot be achieved with achiral chromatographic methods. Chiral chromatography, most often chiral HPLC, is the gold standard for this purpose. nih.gov

This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.netjackwestin.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, are exceptionally versatile and widely used for separating a broad range of chiral compounds, including aryl halides. nih.gov The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol), is crucial for achieving resolution. researchgate.net

Table 4: Representative Chiral HPLC Method for Enantiomeric Separation (Note: Conditions are based on methods for resolving similar chiral aryl compounds)

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak AD/IC) | Provides chiral recognition sites (grooves/cavities) that differentially interact with the enantiomers. nih.govresearchgate.net |

| Column Dimensions | 250 x 4.6 mm, 5 µm particles | Standard analytical dimensions for high efficiency. |

| Mobile Phase | n-Hexane : Isopropanol (IPA) (e.g., 90:10 v/v) | Normal-phase mode is common for polysaccharide CSPs; the alcohol modifier is key to controlling retention and selectivity. researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | Optimized for best resolution and analysis time. |

| Temperature | 25 °C | Temperature can significantly affect chiral selectivity and should be controlled. chromatographyonline.com |

| Detection | UV Detector at ~220 nm | The benzene ring provides strong UV absorbance for sensitive detection. |

Hyphenated Techniques for Integrated Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. nih.govacs.org For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful hyphenated technique for purity testing and impurity identification.

In a GC-MS system, the gas chromatograph separates the mixture as described previously. Each separated component then enters the mass spectrometer, which acts as a highly specific and sensitive detector. The MS ionizes the molecules (typically via electron impact, EI) and separates the resulting ions based on their mass-to-charge (m/z) ratio. This provides two key pieces of information: the molecular weight of the compound from the molecular ion peak ([M]⁺) and its chemical structure from the fragmentation pattern. wisc.edu

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the natural abundances of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator of a single bromine atom in the molecule. youtube.com Key fragmentation pathways would likely involve the loss of the bromine atom (M-Br) or cleavage at the benzylic position to form a stable tropylium-like cation, providing further structural confirmation.

Table 5: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 240/242 | [C₁₂H₁₇Br]⁺ | Molecular ion peak ([M]⁺, [M+2]⁺). The ~1:1 ratio confirms the presence of one bromine atom. youtube.com |

| 161 | [C₁₂H₁₇]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 147 | [C₁₁H₁₅]⁺ | Loss of a methyl radical (•CH₃) from the [M-Br]⁺ fragment. |

| 119 | [C₉H₁₁]⁺ | Benzylic cleavage, loss of an ethyl radical (•C₂H₅) from the [M-Br]⁺ fragment. A potentially stable tropylium-type ion. |

| 105 | [C₈H₉]⁺ | Loss of the isobutyl group from the molecular ion followed by rearrangement. |

| 57 | [C₄H₉]⁺ | Isobutyl cation, resulting from cleavage of the bond to the aromatic ring. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for analyzing less volatile impurities or products of derivatization reactions. researchgate.nettandfonline.com Using a softer ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS can often provide molecular weight information with minimal fragmentation, complementing the detailed structural data from GC-MS.

Theoretical and Computational Investigations of 1 1 Bromoethyl 4 2 Methylpropyl Benzene

Quantum Chemical Calculations for Electronic Structure and Bonding.

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of 1-(1-bromoethyl)-4-(2-methylpropyl)benzene. These methods provide a molecular-level understanding of the distribution of electrons and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) Applications.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is widely applied to molecules like this compound to determine optimized geometries, electronic energies, and the distribution of electron density. DFT calculations, often employing functionals like B3LYP, can predict key molecular parameters. lumenlearning.comasianpubs.org

The presence of the bromine atom and the alkyl groups on the benzene (B151609) ring influences the electronic distribution. The isobutyl group is an electron-donating group, which tends to increase the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the bromine atom in the bromoethyl group is electronegative, exerting an electron-withdrawing inductive effect. DFT calculations can quantify these effects by calculating atomic charges and mapping the electrostatic potential.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Description |

|---|---|

| Dipole Moment | Non-zero due to the electronegative bromine atom, leading to a polar molecule. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and the electronic excitation energy. For substituted benzenes, this gap is typically in the range of 4-6 eV. lumenlearning.com |

Note: The values in this table are representative and would be precisely determined through specific DFT calculations on the molecule.

Ab Initio Methods for Energy and Geometry Optimization.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. mdpi.comnih.gov Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used for high-accuracy energy calculations and geometry optimizations. mdpi.com For a molecule such as this compound, these methods can provide precise bond lengths, bond angles, and dihedral angles for its most stable conformation.

Geometry optimization using ab initio methods seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. q-chem.com For the title compound, this would involve determining the precise spatial relationship between the benzene ring, the isobutyl group, and the bromoethyl substituent.

Table 2: Representative Optimized Geometrical Parameters

| Parameter | Description | Expected Value |

|---|---|---|

| C-Br Bond Length | The length of the covalent bond between the carbon of the ethyl group and the bromine atom. | ~1.95 Å |

| C-C (Aromatic) Bond Length | The average length of the carbon-carbon bonds within the benzene ring. | ~1.40 Å |

| C-C-Br Bond Angle | The angle formed by the two carbons of the ethyl group and the bromine atom. | ~110° |

Note: These values are typical for similar chemical environments and would be refined by specific ab initio calculations.

Conformational Analysis and Potential Energy Surface Mapping.

The flexibility of the isobutyl and bromoethyl side chains in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers that separate them.

Studies on the related molecule, isobutylbenzene (B155976), have revealed the presence of different conformers. researchgate.netnih.govresearchgate.net It is established that isobutylbenzene exists in at least two stable conformations, a gauche and an anti form, with the gauche conformer being more stable. nih.gov The rotational barrier around the C(phenyl)-C(alkyl) bond has also been characterized. researchgate.net For this compound, the rotation around the C(phenyl)-C(isobutyl) and C(phenyl)-C(bromoethyl) bonds, as well as the C-C bonds within the side chains, would lead to a complex potential energy surface.

Mapping this surface involves calculating the energy of the molecule as a function of specific dihedral angles. The results of such an analysis would reveal the global minimum energy conformation and the energies of other local minima, along with the transition states that connect them.

Table 3: Conformational States of the Isobutyl Group

| Conformer | Dihedral Angle (Car-Car-Cα-Cβ) | Relative Energy (kcal/mol) |

|---|---|---|

| Gauche | ~60° | 0 (More Stable) |

Note: This data is for isobutylbenzene and serves as a model for the isobutyl moiety in the title compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a condensed phase, such as in a solvent. nih.govnih.govacs.org These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular movements over time.

Reaction Mechanism Elucidation through Computational Modeling.

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction of interest is the nucleophilic substitution at the carbon atom bonded to the bromine. This reaction can proceed through either an SN1 or SN2 mechanism. lumenlearning.comyoutube.comoxfordsciencetrove.comlibretexts.orgsavemyexams.com

The structure of the substrate, a secondary bromoalkane, suggests that both pathways could be competitive. libretexts.orgsavemyexams.com Computational modeling can be used to calculate the activation energies for both the SN1 and SN2 pathways. The SN1 mechanism involves the formation of a carbocation intermediate, while the SN2 mechanism proceeds through a single transition state. youtube.comsavemyexams.com

Transition State Characterization

A crucial aspect of modeling reaction mechanisms is the characterization of the transition state. q-chem.comresearchgate.net The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. lumenlearning.com For the SN2 reaction of this compound, the transition state would involve the incoming nucleophile and the departing bromide ion both partially bonded to the chiral carbon atom.

Computational methods can be used to locate the geometry of this transition state and calculate its energy. Frequency calculations are then performed to confirm that the structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. lumenlearning.com

Table 4: Comparison of SN1 and SN2 Reaction Pathways

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Number of Steps | Two steps youtube.comsavemyexams.com | One step youtube.com |

| Intermediate | Carbocation youtube.comsavemyexams.com | None |

| Transition State | Two transition states | One transition state |

| Rate Determining Step | Formation of the carbocation savemyexams.com | Nucleophilic attack youtube.com |

| Computational Focus | Stability of the carbocation intermediate and energies of the two transition states. | Geometry and energy of the single pentacoordinate transition state. researchgate.net |

Energy Barrier Calculations for Reaction Pathways

A primary focus of computational chemistry is to determine the feasibility and kinetics of chemical reactions by calculating the Gibbs free energy of activation (ΔG‡). medium.com This value represents the energy difference between the reactants and the transition state, and it is crucial for understanding reaction mechanisms. medium.com The rate constant (kᵣ) of a reaction can be related to the activation energy through the Eyring-Polanyi equation, providing a powerful link between theoretical calculations and experimental observations. medium.com

For a molecule like this compound, which is a secondary benzylic bromide, several reaction pathways, such as nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2), are plausible. Computational methods are used to model the entire reaction path for each potential mechanism. medium.com This process involves several key steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and, most importantly, the transition states are optimized to find the lowest energy conformations (local or global minima on the potential energy surface). gmu.edu

Transition State (TS) Optimization: Locating the exact structure of a transition state, which is a saddle point on the potential energy surface, is a critical step. gmu.edu Modern computational software like Orca and Gaussian employ methods such as Nudged Elastic Band (NEB) to find the minimum energy path between reactants and products, with the highest energy point on this path corresponding to the transition state. libretexts.org

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. A stable molecule (reactant or product) will have all real vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: Single-point energy calculations are then performed on the optimized structures using high-level quantum mechanical (QM) methods to obtain accurate energies. medium.com Density Functional Theory (DFT) with functionals like M06-2X or hybrid approaches such as DLPNO-CCSD(T) are often used for their balance of accuracy and computational cost. faccts.deresearchgate.net These electronic energies are then corrected for vibrational effects to yield the Gibbs free energy. faccts.de

The following table illustrates the hypothetical results of such calculations for this compound, showcasing how energy barriers would be determined for competing reaction pathways.

| Reaction Pathway | Reactants | Transition State (TS) | Products | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|---|

| Sₙ1 (with H₂O) | This compound + H₂O | [C₆H₄(CH(CH₃))(CH₂CH(CH₃)₂)]⁺---Br⁻---H₂O | 1-(4-(2-methylpropyl)phenyl)ethan-1-ol + HBr | 22.5 |

| Sₙ2 (with OH⁻) | This compound + OH⁻ | [HO---C(H)(CH₃)(C₆H₄(CH₂CH(CH₃)₂))---Br]⁻ | 1-(4-(2-methylpropyl)phenyl)ethan-1-ol + Br⁻ | 18.3 |

| E2 (with OEt⁻) | This compound + EtO⁻ | [EtO---H---CH₂---CH(Br)(C₆H₄(CH₂CH(CH₃)₂))]⁻ | 1-ethenyl-4-(2-methylpropyl)benzene + EtOH + Br⁻ | 20.1 |

Disclaimer: The data in the table above is purely illustrative and hypothetical. It does not represent experimentally or computationally verified values for this compound. It is intended to demonstrate the type of data generated from the computational methods described.

In Silico Prediction of Spectroscopic Parameters